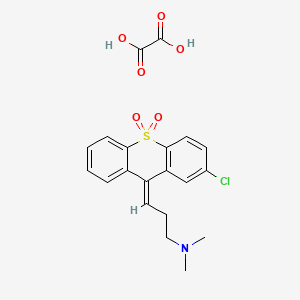
Chlorprothixene Sulfone Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorprothixene Sulfone Oxalate is a compound derived from Chlorprothixene, a typical antipsychotic drug of the thioxanthene class. Chlorprothixene is known for its strong blocking effects on various receptors in the brain, including 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This compound is a sulfone derivative, which means it contains a sulfonyl group bonded to two carbon groups .
準備方法
The preparation of Chlorprothixene Sulfone Oxalate involves several synthetic routes and reaction conditions. One common method for synthesizing sulfones is the oxidation of sulfides . This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. Another method is aromatic sulfonylation, where a sulfonyl group is introduced into an aromatic compound . Industrial production methods for sulfones often involve metal-catalyzed coupling reactions or sulfur dioxide-based three-component approaches .
化学反応の分析
Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction can yield sulfides .
科学的研究の応用
Chlorprothixene Sulfone Oxalate has several scientific research applications. In chemistry, it is used as a versatile intermediate in organic synthesis due to its ability to stabilize adjacent carbanions and facilitate various transformations . In biology and medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of psychotic disorders and acute mania . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of other biologically active molecules .
作用機序
The mechanism of action of Chlorprothixene Sulfone Oxalate involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound’s effects on these pathways contribute to its therapeutic properties in treating psychotic disorders.
類似化合物との比較
Chlorprothixene Sulfone Oxalate is structurally related to other typical antipsychotic drugs of the thioxanthene class, such as Chlorpromazine . While both compounds share similar side effects and therapeutic uses, this compound has a unique sulfone group that enhances its chemical reactivity and stability . Other similar compounds include Haloperidol, Flupentixol, and Fluphenazine, which also belong to the class of typical antipsychotics .
特性
分子式 |
C20H20ClNO6S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChIキー |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


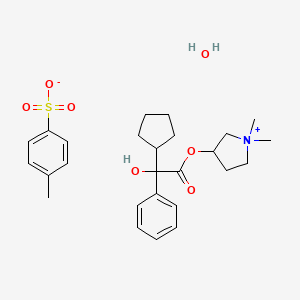

![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
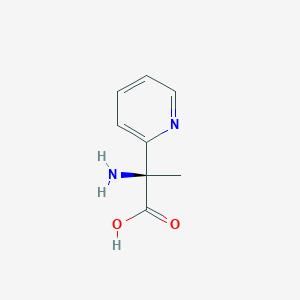
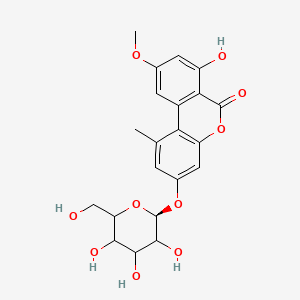
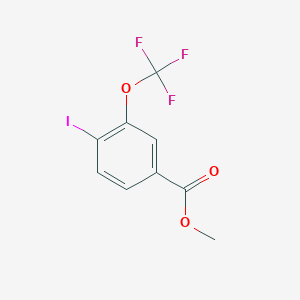
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
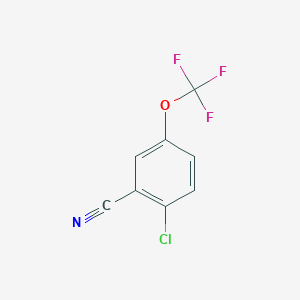
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
